molecular formula C15H15N3O5S B2735165 ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-40-5

ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2735165
M. Wt: 349.36
InChI Key: OQIQREWPMLIFKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for the compound you mentioned, a general method for synthesizing similar compounds involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux1.



Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.



Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on the specific substituents and conditions. Unfortunately, I couldn’t find specific reactions for the compound you mentioned.



Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques, including spectrum analysis and density functional theory (DFT) simulations2.


Scientific Research Applications

Antimitotic Agents and Antitumor Activity

Ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate and its derivatives have been explored for their antimitotic and antitumor activities. Research indicates that certain pyridine derivatives, including those related to ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate, show antitumor activity by inhibiting the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mechanism of action against cancer cells (Temple et al., 1992).

Cytotoxic Activity

The compound has been a precursor in synthesizing various derivatives with significant biological activities. For example, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and shown to possess cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents. These compounds, synthesized from ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate, demonstrate varying degrees of activity against HeLa and K562 cell lines, highlighting the importance of specific substituents on the pyrimidine ring for enhancing cytotoxic efficacy (Stolarczyk et al., 2018).

Antimicrobial and Antifungal Properties

Additionally, ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate derivatives have been evaluated for their antimicrobial and antifungal properties. Research involving the synthesis of chromone-pyrimidine coupled derivatives has revealed that these compounds exhibit notable in vitro antifungal and antibacterial activity. One specific derivative was found to be particularly potent as an antibacterial compound, while another exhibited significant antifungal activity, comparable to the standard drug miconazole. This suggests the compound's potential for developing new antimicrobial agents (Tiwari et al., 2018).

Corrosion Inhibition

Beyond biomedical applications, derivatives of ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate have been investigated as corrosion inhibitors for industrial materials. Pyranpyrazole derivatives, for instance, have shown excellent corrosion inhibition efficiency for mild steel, which is crucial for industrial pickling processes. These inhibitors operate by forming a protective adsorbed film on the metal surface, highlighting the compound's versatility beyond pharmacological applications (Dohare et al., 2017).

Safety And Hazards

The safety and hazards of these compounds can vary widely depending on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions in the study of these compounds could involve further exploration of their potential therapeutic applications, as well as the development of new synthesis methods and structural analogs.


properties

IUPAC Name

ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-14(19)12-9(2)16-15(20)17-13(12)24-8-10-5-4-6-11(7-10)18(21)22/h4-7H,3,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIQREWPMLIFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate

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